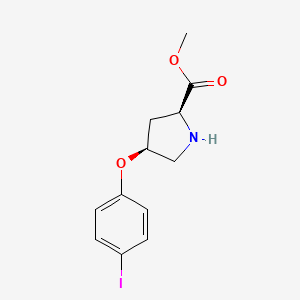![molecular formula C16H16BrNO3 B3091581 Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate CAS No. 1217825-93-8](/img/structure/B3091581.png)
Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate
Descripción general
Descripción
Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate (M(2S,4S)-4-[(6-Br-2-Naph)O]-2-Pyr) is a compound that is widely used in scientific research. It is an important tool for studying the structure and function of biological systems, including enzymes, proteins, and other macromolecules. M(2S,4S)-4-[(6-Br-2-Naph)O]-2-Pyr is a brominated naphthyloxy derivative of pyrrolidinecarboxylate, and is used as a substrate for many enzymes, including those involved in the metabolism of drugs and xenobiotics. It is also used as a reagent in organic synthesis, and as a fluorescent probe for the detection and quantification of various biomolecules.
Aplicaciones Científicas De Investigación
M(Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate)-4-[(6-Br-2-Naph)O]-2-Pyr is widely used in scientific research. It is used as a substrate for the detection and quantification of various enzymes, including those involved in the metabolism of drugs and xenobiotics. It is also used as a tool to study the structure and function of proteins and other macromolecules. In addition, it is used as a reagent in organic synthesis, and as a fluorescent probe for the detection and quantification of various biomolecules.
Mecanismo De Acción
M(Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate)-4-[(6-Br-2-Naph)O]-2-Pyr is a substrate for many enzymes, including those involved in the metabolism of drugs and xenobiotics. It is believed that the compound binds to the active site of the enzyme, and the enzyme then catalyzes the reaction. The reaction is typically reversible, and the product is either released from the enzyme or further metabolized.
Biochemical and Physiological Effects
M(this compound)-4-[(6-Br-2-Naph)O]-2-Pyr has been used in a variety of studies to investigate the biochemical and physiological effects of various drugs and xenobiotics. It has been shown to be a useful tool for studying the structure and function of proteins and other macromolecules. In addition, it has been used to study the effects of various drugs on the metabolism of lipids, carbohydrates, and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
M(Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate)-4-[(6-Br-2-Naph)O]-2-Pyr is an effective tool for studying the structure and function of proteins and other macromolecules. It is relatively easy to synthesize and use in laboratory experiments. However, it is not suitable for long-term storage, as it is sensitive to light and heat. In addition, it is not suitable for use in clinical studies, as it is not approved by the FDA for use in humans.
Direcciones Futuras
M(Methyl (2S,4S)-4-[(6-bromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate)-4-[(6-Br-2-Naph)O]-2-Pyr has a wide range of applications in scientific research. Future research could focus on its use as a tool to study the structure and function of proteins and other macromolecules, as well as its potential use as a fluorescent probe for the detection and quantification of various biomolecules. In addition, further research could focus on its use as a reagent in organic synthesis, and its potential use in clinical studies. Finally, future research could focus on its potential use as a tool for the detection and quantification of drugs and xenobiotics in biological samples.
Propiedades
IUPAC Name |
methyl (2S,4S)-4-(6-bromonaphthalen-2-yl)oxypyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-20-16(19)15-8-14(9-18-15)21-13-5-3-10-6-12(17)4-2-11(10)7-13/h2-7,14-15,18H,8-9H2,1H3/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPRBSLAZUWOJI-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC3=C(C=C2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC3=C(C=C2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801170907 | |
| Record name | L-Proline, 4-[(6-bromo-2-naphthalenyl)oxy]-, methyl ester, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801170907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354486-40-0 | |
| Record name | L-Proline, 4-[(6-bromo-2-naphthalenyl)oxy]-, methyl ester, (4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354486-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Proline, 4-[(6-bromo-2-naphthalenyl)oxy]-, methyl ester, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801170907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



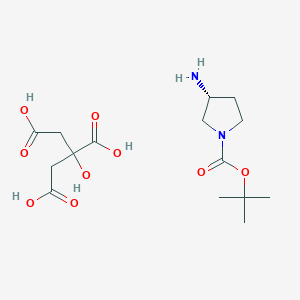
![(2S)-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B3091512.png)

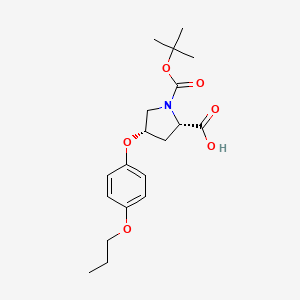
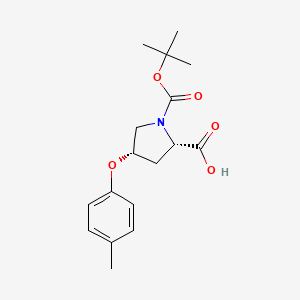


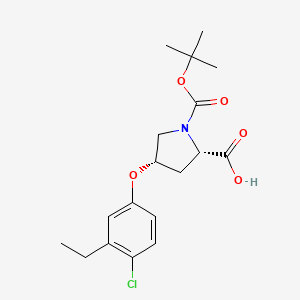
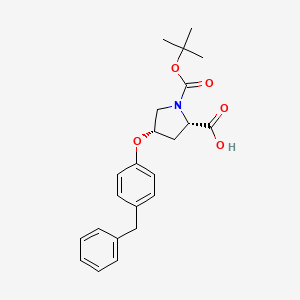
![Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091576.png)
![Methyl (2S,4S)-4-[4-(2-methoxyethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091579.png)
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091589.png)
